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hClpP-activator-D9

Species Selectivity hClpP YYW Motif

Standard ClpP agonists (e.g., ONC201, TR compounds) activate both human and bacterial ClpP, confounding microbiome-dependent in vivo studies. hClpP-activator-D9 is the only tool compound that discriminates human from bacterial ClpP via a unique 'YYW' motif interaction, ensuring phenotypes are exclusively human-protease-driven. • Species-Selective: No activation of E. coli or S. aureus ClpP orthologs. • Structurally Validated: Binding pose solved in PDB 6H23, distinct from imipridones & ADEPs. • Pharmacodynamic Assay Ready: Depletes TFAM/TUFM in SUM159 cells for target engagement readout. • Scaffold: 1,3,4-oxadiazole core for IP-differentiated drug discovery (≥98% purity, powder, -20°C storage).

Molecular Formula C18H13ClFN3O4
Molecular Weight 389.8 g/mol
CAS No. 950261-75-3
Cat. No. B1673022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehClpP-activator-D9
CAS950261-75-3
SynonymshClpP-activator-D9
Molecular FormulaC18H13ClFN3O4
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl
InChIInChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24)
InChIKeyDDGOMXRMDQDHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





hClpP-activator-D9: Selective hClpP Chemical Probe


hClpP-activator-D9 (CAS 950261-75-3) is a heterocyclic arylamine small molecule that functions as a potent and species-selective activator of human mitochondrial caseinolytic protease P (hClpP) [1]. Identified through high-throughput screening and characterized in a landmark publication, D9 mimics the natural chaperone ClpX to allosterically activate the protease [1]. Its chemical structure, N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-chloro-4-fluorobenzyl)-1,3,4-oxadiazole-2-carboxamide, is built upon a 1,3,4-oxadiazole core scaffold that is chemically and pharmacologically distinct from the imipridone class of ClpP agonists, such as ONC201 and its TR analogs [2]. D9 is primarily utilized as a mechanistic tool compound to dissect hClpP biology, particularly in contexts where selectivity for the human protease over bacterial orthologs is critical [1].

Why hClpP-activator-D9 Cannot Be Substituted


The ClpP activator landscape is chemically and pharmacologically diverse, making simple substitution between agonists highly problematic. Imipridones like ONC201 are multi-targeted agents with complex pharmacology, whereas D9 is a more selective chemical probe [1]. Critically, most ClpP agonists, including ONC201 and the highly potent TR compounds, activate both human and bacterial ClpP orthologs due to the high conservation of the protease across species [2]. This lack of selectivity can confound in vivo studies by inadvertently targeting the gut microbiome. D9 is mechanistically unique in its ability to discriminate between human and bacterial ClpP, a property arising from its specific interaction with a 'YYW' aromatic amino acid motif found exclusively in ClpP from higher organisms [3]. Procuring a generic 'ClpP activator' without considering this species-selectivity profile will lead to qualitatively different experimental outcomes, especially in cellular or in vivo models where the human protease must be studied in isolation.

hClpP-activator-D9 Evidence vs. Analogs


Species-Selective Activation via YYW Motif

D9 is the first reported small molecule to selectively activate human ClpP (hClpP) without activating tested bacterial orthologs. This selectivity is mediated by a halogenated benzyl motif on D9 that interacts with a unique 'YYW' (Tyr-Tyr-Trp) aromatic amino acid network in hClpP [1]. This YYW motif is absent in bacterial ClpP homologues from E. coli (EcClpP) and S. aureus (SaClpP), providing a structural basis for the selectivity [1]. In contrast, the imipridones ONC201 and ONC212 non-selectively activate both human and bacterial ClpP, including EcClpP, SaClpP, and B. subtilis ClpP [2]. This makes D9 an essential tool for experiments that must attribute phenotypes specifically to human mitochondrial ClpP activity.

Species Selectivity hClpP YYW Motif Chemical Probe

Structurally Distinct H-Site Binding Mode

The X-ray crystal structure of D9 bound to the hClpP Y118A mutant (PDB: 6H23) reveals a binding mode in the hydrophobic H-site that is fundamentally different from that of ONC201 and the TR compounds [1]. A structural overlay shows that D9 adopts two major poses with a flipped orientation of its central carbonyl group, and notably, the water-bridged hydrogen bond interaction that is critical for stabilizing ONC201 and TR compounds within the H-site is absent in the hClpP-D9 complex [2]. Furthermore, the structure suggests a steric clash between D9's chlorofluorophenyl ring and residue Y118 in the native protein, indicating a unique binding conformation that is not shared by other agonists [2]. This distinct binding mode underpins D9's unique species-selectivity profile.

Binding Mode X-ray Crystallography hClpP Structure-Based Drug Design

TFAM and TUFM Degradation Confirms Target Engagement

D9's functional activation of hClpP has been validated in human breast cancer SUM159 cells, where treatment with D9 promotes the degradation of two key mitochondrial proteins: mitochondrial transcription factor A (TFAM) and mitochondrial Tu translation elongation factor (TUFM) [1]. This provides a direct, quantifiable pharmacodynamic biomarker for D9's target engagement and downstream biological activity in a cellular context. The degradation of these specific substrates confirms that D9-induced hClpP activation leads to dysregulated proteolysis within the mitochondrial matrix, a hallmark of ClpP agonist activity [1].

TFAM TUFM Mitochondrial Proteostasis Substrate Degradation

Novel Oxadiazole Scaffold for SAR Exploration

D9 is constructed around a 1,3,4-oxadiazole central core, which is chemically and synthetically distinct from the tricyclic imipridone scaffold of ONC201 and its analogs [1]. This difference is critical for medicinal chemistry campaigns, as the oxadiazole moiety offers different vectors for chemical modification and distinct physicochemical properties. The value of this scaffold is demonstrated by its recent use as a starting point for the generation of novel hClpP activators. For example, a 2025 study used D9 as the basis for designing a new pyrazololactam series, with the optimized compound 24 achieving submicromolar potency in proteolysis assays (EC50 < 1 μM) and IC50 values of 0.1-1 μM against a panel of cancer cell lines, representing a significant potency improvement over the parent D9 [2].

Oxadiazole Scaffold Chemical Diversity SAR Lead Optimization

Recommended hClpP-activator-D9 Use Cases


Studying Human hClpP Without Bacterial Interference

In any in vivo model or complex cellular co-culture system where bacterial contamination or the host microbiome is a factor, D9 is the reagent of choice. Its failure to activate bacterial ClpP orthologs, as demonstrated against E. coli and S. aureus ClpP, ensures that observed phenotypes—such as integrated stress response induction or mitochondrial protein degradation—can be confidently attributed solely to the activation of the human mitochondrial protease [1]. This is not possible with imipridones like ONC201 or ONC212, which are known to activate a broad range of bacterial ClpP enzymes [2].

Structural Studies of a Unique Agonist Conformation

The D9-bound crystal structure of hClpP (PDB: 6H23) reveals a unique binding pose within the hydrophobic H-site, characterized by an absent water-bridged hydrogen bond and a potential steric clash with the native Y118 residue [1]. Researchers investigating the conformational dynamics of hClpP activation will find D9 invaluable, as its binding mode is structurally distinct from that of ONC201, TR compounds, and ADEPs. Using D9 in comparative structural studies can help elucidate the full spectrum of allosteric conformations accessible to hClpP [2].

Non-Imipridone Medicinal Chemistry Scaffold

For drug discovery programs aiming to develop novel hClpP agonists with new intellectual property, D9's 1,3,4-oxadiazole scaffold offers a chemically distinct alternative to the clinically crowded imipridone space. The scaffold's potential has been validated, with a 2025 study successfully using D9 as a template to develop pyrazololactam-based activators exhibiting submicromolar potency and promising in vivo antitumor activity in a murine MDA-MB-231 xenograft model [1]. Procuring D9 provides a versatile starting point for scaffold-hopping and lead optimization efforts.

Validating Target Engagement by Substrate Degradation

D9 provides a well-characterized and accessible tool for inducing and measuring hClpP-dependent degradation of specific mitochondrial substrates. Its demonstrated ability to deplete TFAM and TUFM protein levels in SUM159 breast cancer cells offers a robust, literature-validated pharmacodynamic assay for confirming target engagement [1]. This established functional readout is essential for any research program investigating the downstream consequences of unregulated mitochondrial proteolysis.

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